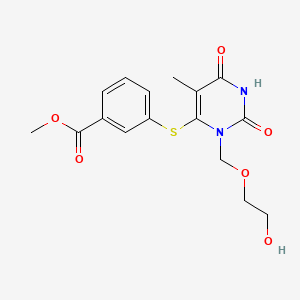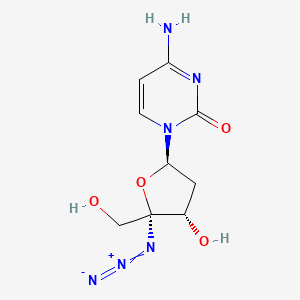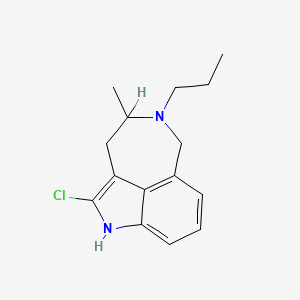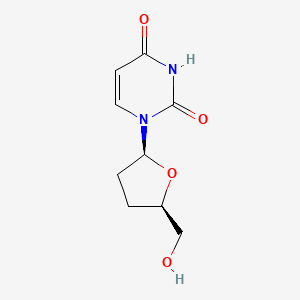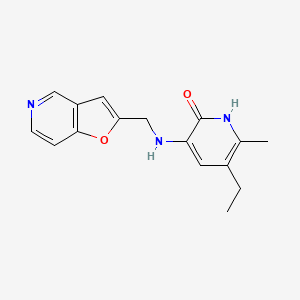
2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl- is a complex organic compound that belongs to the class of pyridinones This compound is characterized by its unique structure, which includes a pyridinone core substituted with ethyl, methyl, and furo-pyridinylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl- typically involves multi-step organic reactions. One common approach is to start with the pyridinone core and introduce the ethyl and methyl groups through alkylation reactions. The furo-pyridinylmethyl group can be attached via a nucleophilic substitution reaction using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridinone core, potentially converting it to a dihydropyridinone derivative.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce dihydropyridinone derivatives.
科学研究应用
2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target being studied.
相似化合物的比较
2(1H)-Pyridinone derivatives: Compounds with similar pyridinone cores but different substituents.
Furo-pyridine derivatives: Compounds with furo-pyridine structures but different functional groups.
Uniqueness: What sets 2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl- apart is its combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
143707-98-6 |
|---|---|
分子式 |
C16H17N3O2 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
5-ethyl-3-(furo[3,2-c]pyridin-2-ylmethylamino)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H17N3O2/c1-3-11-7-14(16(20)19-10(11)2)18-9-13-6-12-8-17-5-4-15(12)21-13/h4-8,18H,3,9H2,1-2H3,(H,19,20) |
InChI 键 |
XQOGJKUWINKDLB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC3=C(O2)C=CN=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


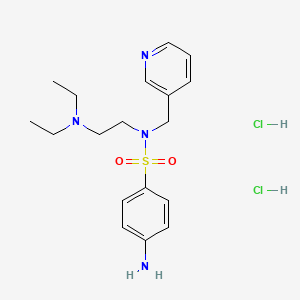
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
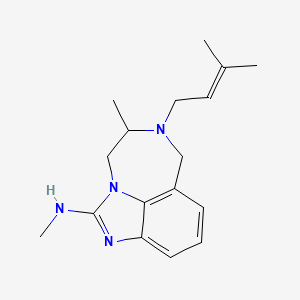
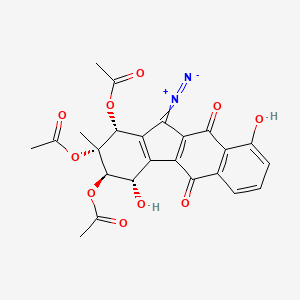
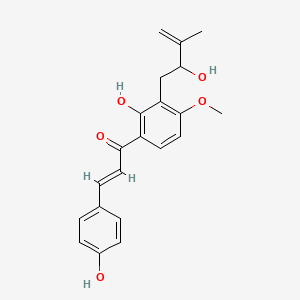

![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)


